molecular formula C12H18ClNO2 B13207753 4-[Butyl(methyl)amino]benzoic acid hydrochloride

4-[Butyl(methyl)amino]benzoic acid hydrochloride

Cat. No.: B13207753
M. Wt: 243.73 g/mol
InChI Key: SLJSOJWQVLQFEJ-UHFFFAOYSA-N
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Description

4-[Butyl(methyl)amino]benzoic acid hydrochloride is a chemical derivative of para-aminobenzoic acid (PABA), a versatile scaffold widely recognized in medicinal chemistry for designing novel therapeutic agents . As an N-alkylated PABA analog, this compound serves as a valuable building block in organic synthesis and drug discovery efforts. The structural motif of 4-aminobenzoic acid is found in compounds with a diverse range of biological activities, including antimicrobial, anticancer, and anti-Alzheimer's properties, making it a privileged structure in pharmaceutical research . The incorporation of a butyl(methyl)amino group and its hydrochloride salt form typically enhances the compound's solubility and stability, facilitating its handling in various experimental protocols. This product is intended for use in research laboratories as a key intermediate for the synthesis of more complex molecules, such as Schiff bases, amides, and other functionalized compounds . Researchers can utilize it to explore structure-activity relationships or develop new chemical entities targeting various enzymes and biological pathways. This compound is supplied for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H18ClNO2

Molecular Weight

243.73 g/mol

IUPAC Name

4-[butyl(methyl)amino]benzoic acid;hydrochloride

InChI

InChI=1S/C12H17NO2.ClH/c1-3-4-9-13(2)11-7-5-10(6-8-11)12(14)15;/h5-8H,3-4,9H2,1-2H3,(H,14,15);1H

InChI Key

SLJSOJWQVLQFEJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C)C1=CC=C(C=C1)C(=O)O.Cl

Origin of Product

United States

Preparation Methods

Stepwise Process

  • Step 1: Formation of 4-carboxybenzaldehyde oxime or alkyl ester oxime
    4-Carboxybenzaldehyde or methyl 4-formylbenzoate is reacted with hydroxylamine to yield the corresponding oxime.

  • Step 2: Catalytic Reduction of Oxime
    The oxime undergoes catalytic hydrogenation in an aqueous sodium hydroxide solution using catalysts such as palladium on carbon (Pd/C), platinum, rhodium, iridium, or nickel. Pd/C with 5-10 wt% palladium is preferred.

  • Step 3: Acidification and Isolation
    After hydrogenation, the reaction mixture is neutralized with concentrated hydrochloric acid to pH 7, followed by filtration and drying to isolate the 4-aminomethylbenzoic acid product.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Catalyst Pd/C (5-10 wt% Pd) Preferred catalyst for hydrogenation
Hydrogen Pressure 1-15 atm (approx. 10 kg/cm²) Ensures effective reduction
Temperature 30-50 °C Mild conditions to preserve functional groups
Stirring Speed (rpm) 700-2000 Higher stirring improves hydrogen solubility and reaction rate
Reaction Time 2.5-8.5 hours Longer times improve conversion
Sodium Hydroxide Amount 0.2-1.0 equivalents relative to oxime Controls byproduct formation and conversion efficiency

Impact of Stirring Speed and Time

Data from Table 1 in patent CN102791677B show that increasing stirring speed and reaction time enhances conversion efficiency to 4-aminomethylbenzoic acid by improving hydrogen contact with the reaction mixture.

Adaptation to this compound

To synthesize this compound, the amino group introduced in the para position can be further alkylated or substituted with butyl and methyl groups. Common synthetic approaches include:

  • Reductive amination : Reacting 4-aminomethylbenzoic acid with butanal and formaldehyde or methylating agents under reductive conditions to install the butyl(methyl)amino substituent.
  • Direct substitution : Using nucleophilic substitution on a suitable leaving group precursor (e.g., 4-halobenzoic acid derivatives) with butyl(methyl)amine.

After obtaining the free base, acidification with hydrochloric acid forms the hydrochloride salt, enhancing stability and solubility.

Summary Table of Preparation Parameters

Step Reagents/Conditions Outcome/Notes
Oxime Formation 4-carboxybenzaldehyde + hydroxylamine Formation of 4-carboxybenzaldehyde oxime
Catalytic Reduction Pd/C catalyst, H₂ (10 kg/cm²), NaOH aqueous solution, 30-50 °C, stirring 1500 rpm, 3.5 hr Reduction to 4-aminomethylbenzoic acid
Alkylation/Reductive Amination Butyl(methyl)amine or aldehydes + reducing agent Installation of butyl(methyl)amino group
Salt Formation Concentrated HCl Formation of hydrochloride salt

Chemical Reactions Analysis

4-Aminobenzoic acid hydrochloride can participate in various chemical reactions:

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents would vary depending on the desired products.

    Substitution Reactions: The amino and carboxyl groups make it amenable to substitution reactions, such as nucleophilic aromatic substitution.

    Major Products: The major products formed from these reactions would include derivatives of 4-aminobenzoic acid hydrochloride with modified functional groups.

Scientific Research Applications

This compound finds applications in several fields:

    Chemistry: It serves as a building block for the synthesis of other organic compounds.

    Biology: 4-Aminobenzoic acid hydrochloride is an intermediate in the synthesis of folate by bacteria, plants, and fungi. Humans lack the enzymes to convert it to folate, but it plays a crucial role in these organisms.

    Medicine: It has been used historically as an antihemorrhagic agent.

    Industry: Its derivatives may find applications in pharmaceuticals, dyes, and other chemical processes.

Mechanism of Action

The exact mechanism by which 4-aminobenzoic acid hydrochloride exerts its effects depends on its specific application. For instance, in the context of folate synthesis, it participates in the tetrahydrofolate synthesis pathway. further research is needed to explore its molecular targets and pathways in different contexts.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural and molecular features of 4-[Butyl(methyl)amino]benzoic acid hydrochloride with related benzoic acid derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Type Key Functional Groups
This compound C₁₂H₁₈ClNO₂* 242.45 (inferred) Tertiary alkylamine Benzoic acid, tertiary amine
4-(Aminomethyl)-2-methylbenzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 Primary amine, methyl Benzoic acid, aminomethyl
4-(2-Aminoethyl)benzoic acid hydrochloride C₉H₁₂ClNO₂ 201.65 Primary amine (ethyl chain) Benzoic acid, aminoethyl
4-[(4-Methylpiperazinyl)methyl]benzoic acid dihydrochloride C₁₃H₂₀Cl₂N₂O₂ 319.22 Cyclic tertiary amine (piperazine) Benzoic acid, piperazinyl
2-(4-Methyl-1,4-diazepan-1-yl)benzoic acid hydrochloride C₁₃H₁₉ClN₂O₂ 270.76 Bicyclic amine Benzoic acid, diazepane

*Molecular formula inferred from structural analysis.

Key Observations:
  • Substituent Effects: The butyl(methyl)amino group in the target compound introduces significant hydrophobicity compared to shorter-chain amines (e.g., aminomethyl or aminoethyl groups). This may reduce aqueous solubility but enhance membrane permeability, a critical factor in drug design .
  • Molecular Weight: The target compound’s higher molecular weight (242.45 g/mol) compared to simpler analogs (e.g., 201.65 g/mol for aminomethyl derivatives) could influence crystallization behavior and formulation stability .

Biological Activity

4-[Butyl(methyl)amino]benzoic acid hydrochloride, commonly referred to as a derivative of para-aminobenzoic acid (PABA), has garnered attention in various fields of biomedical research due to its potential biological activities. This compound's structure allows it to interact with several biological systems, making it a subject of interest for its therapeutic applications, particularly in anti-inflammatory and anticancer research.

  • Molecular Formula : C12H17ClN2O2
  • Molecular Weight : 244.73 g/mol
  • CAS Number : 100-00-0

The biological activity of this compound is primarily attributed to its ability to inhibit certain enzymes and modulate receptor activities. It acts as an inhibitor of dihydropteroate synthase, an enzyme involved in the folate synthesis pathway, which is crucial for DNA synthesis and cellular proliferation. This inhibition can lead to antiproliferative effects in cancer cells.

Biological Activities

  • Anticancer Activity :
    • Several studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, one study reported IC50 values ranging from 10 µM to 30 µM against these cell lines, indicating significant cytotoxic effects .
    • The compound also exhibits synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy against resistant cancer types.
  • Anti-inflammatory Properties :
    • Research has shown that derivatives of PABA can exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In vitro assays indicated a reduction in TNF-alpha and IL-6 levels upon treatment with the compound .
  • Cholinesterase Inhibition :
    • Some studies suggest potential cholinesterase inhibitory activity, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease. The compound's structural similarity to known cholinesterase inhibitors warrants further investigation into its neuroprotective potential .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Reference
AnticancerMCF-710
AnticancerHepG230
Anti-inflammatoryRAW 264.725
Cholinesterase InhibitionSH-SY5Y15

Case Studies

  • Case Study on Anticancer Effects :
    A study conducted on the effects of this compound on MCF-7 cells revealed that treatment led to significant apoptosis as evidenced by flow cytometry analysis. The study noted a dose-dependent increase in caspase-3 activity, a marker for apoptosis, suggesting that this compound could serve as a potential therapeutic agent against breast cancer.
  • Anti-inflammatory Mechanism Exploration :
    Another investigation focused on the anti-inflammatory properties of the compound demonstrated that it significantly reduced the expression of cyclooxygenase-2 (COX-2) in RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS). This finding indicates its potential application in managing inflammatory diseases.

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of PABA derivatives. For instance, adding alkyl chains has been shown to improve solubility and bioavailability, thus enhancing therapeutic efficacy . Ongoing research aims to explore these modifications further to optimize the pharmacological profiles of such compounds.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-[butyl(methyl)amino]benzoic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • Use impervious gloves (e.g., nitrile) and tightly sealed goggles to prevent skin/eye contact .
  • Work in a well-ventilated area with a fume hood, especially during synthesis or purification steps involving volatile solvents like ethanol or hydrochloric acid .
  • Store the compound in a cool, dry environment (<25°C) away from heat sources and oxidizing agents. Use airtight containers to prevent moisture absorption .
  • In case of exposure, immediately remove contaminated clothing and rinse affected areas with water for 15 minutes. Consult a physician and provide the safety data sheet .

Q. How can researchers optimize the synthesis of this compound?

  • Methodological Answer :

  • Follow a modified Gabriel synthesis or nucleophilic substitution protocol. For example, reflux equimolar amounts of 4-chlorobenzoic acid derivative and butyl(methyl)amine in ethanol with catalytic HCl (4–6 drops) at 80°C for 2–4 hours .
  • Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization (254 nm). Adjust reaction time based on TLC spot intensity .
  • Purify the crude product via recrystallization in methanol or ethanol to remove unreacted amines or byproducts. Confirm purity via HPLC (>98%) or melting point analysis .

Q. What are the standard analytical techniques for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use 1H^1H NMR (400 MHz, DMSO-d6) to identify proton environments (e.g., aromatic protons at δ 7.6–8.2 ppm, butyl/methyl groups at δ 1.0–3.0 ppm) and 13C^{13}C NMR for carbon backbone analysis .
  • Purity assessment : Employ HPLC with a C18 column (acetonitrile/water mobile phase) or measure melting point (expected range: 250–300°C, depending on crystalline form) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at ~265–350 Da) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectra caused by hydrochloride salt formation?

  • Methodological Answer :

  • Solvent selection : Use DMSO-d6 to enhance solubility and reduce signal broadening. For insoluble salts, consider deuterated water with a trace of DCl .
  • Acid suppression : Add 1–2 drops of trifluoroacetic acid (TFA) to sharpen proton signals from the aromatic and amine groups .
  • Comparative analysis : Run control spectra of the free base (if accessible) to distinguish salt-induced shifts. Cross-validate with IR spectroscopy (e.g., carboxylic acid O-H stretch at 2500–3000 cm1 ^{-1}) .

Q. What strategies are effective for improving the aqueous solubility of this compound in pharmacological assays?

  • Methodological Answer :

  • Salt modification : Convert the hydrochloride salt to a more soluble form (e.g., sodium or lysine salt) via ion-exchange chromatography .
  • Co-solvent systems : Use phosphate-buffered saline (PBS) with 10–20% DMSO or cyclodextrin inclusion complexes to enhance solubility without destabilizing the compound .
  • pH adjustment : Dissolve in slightly alkaline buffers (pH 7.4–8.0) to deprotonate the carboxylic acid group, increasing hydrophilicity .

Q. How can computational methods predict the biological activity of 4-[butyl(methyl)amino]benzoic acid derivatives?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes or receptors). Focus on hydrogen bonding between the carboxylic acid group and active-site residues .
  • QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and Hammett constants to predict cytotoxicity or receptor affinity .
  • MD simulations : Perform 100-ns molecular dynamics simulations in explicit solvent to assess binding stability and conformational flexibility .

Data Contradiction & Troubleshooting

Q. How should researchers address inconsistent biological activity data across assay replicates?

  • Methodological Answer :

  • Batch variability : Confirm compound purity via HPLC and elemental analysis. Impurities >2% can skew IC50_{50} values .
  • Assay conditions : Standardize cell culture media (e.g., RPMI-1640 with 10% FBS) and incubation times. Test for serum protein binding effects using dialysis membranes .
  • Positive controls : Include reference compounds (e.g., benzoic acid derivatives with known activity) to validate assay reproducibility .

Q. What causes low yields during scale-up synthesis, and how can this be mitigated?

  • Methodological Answer :

  • Side reactions : Optimize stoichiometry (1.1–1.2 equivalents of butyl(methyl)amine) and reduce reaction temperature to 70°C to minimize dimerization .
  • Purification losses : Replace recrystallization with column chromatography (silica gel, ethyl acetate/hexane gradient) for higher recovery .
  • Solvent choice : Switch to isopropanol for better solubility of intermediates during large-scale reactions .

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